Product packaging for Migravess(Cat. No.:CAS No. 75334-04-2)

Migravess

Cat. No.: B12733219
CAS No.: 75334-04-2
M. Wt: 516.4 g/mol
InChI Key: STXBRGVUPSJIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Migravess is the trade name for an effervescent preparation combining Aspirin (a non-steroidal anti-inflammatory drug) and Metoclopramide (a dopamine receptor antagonist and anti-emetic) in a 650 mg/10 mg ratio . This compound was historically investigated for the acute treatment of migraine attacks, with clinical studies demonstrating that the combination was significantly more effective than a placebo in relieving migraine pain and associated nausea . The research value of this compound lies in its dual-mechanism action: Aspirin provides analgesic and anti-inflammatory effects via cyclooxygenase inhibition, while Metoclopramide targets nausea and may enhance gastric emptying and aspirin absorption . For researchers, this compound is a useful tool for studying the pathophysiology of migraine, the interaction between analgesic and anti-emetic pathways, and the historical evolution of combination therapies for neurological disorders . Migraine is understood as a chronic, evolutive neurological condition involving complex mechanisms such as cortical spreading depression, trigeminal activation, and neurotransmitter release like CGRP . Studying established combinations like this compound can provide valuable insights into these multifaceted processes. This product is strictly for laboratory research applications and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31Cl2N3O6 B12733219 Migravess CAS No. 75334-04-2

Properties

CAS No.

75334-04-2

Molecular Formula

C23H31Cl2N3O6

Molecular Weight

516.4 g/mol

IUPAC Name

2-acetyloxybenzoic acid;4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C14H22ClN3O2.C9H8O4.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2-5H,1H3,(H,11,12);1H

InChI Key

STXBRGVUPSJIHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.Cl

Origin of Product

United States

Pharmacological Foundations of Migravess Constituent Compounds

Acetylsalicylic Acid (Aspirin): Research into its Neurobiological Actions

Acetylsalicylic acid (ASA), commonly known as Aspirin (B1665792), is a widely used analgesic with established efficacy in treating various pain conditions, including migraine nih.govihs-headache.org. Its neurobiological actions relevant to headache management involve multiple pathways, extending beyond simple pain relief.

Molecular Mechanisms of Cyclooxygenase Inhibition and Prostaglandin (B15479496) Synthesis Modulation

A primary mechanism of action for Acetylsalicylic Acid is the irreversible inhibition of cyclooxygenase (COX) enzymes ihs-headache.orgcohlife.orgnih.gov. COX enzymes are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid ihs-headache.orgihs-headache.orgmdpi.com. Prostaglandins are lipid compounds that play significant roles in inflammatory processes and pain sensitization ihs-headache.orgmdpi.comresearchgate.net.

There are at least three known isoforms of COX: COX-1, COX-2, and COX-3 ihs-headache.org. COX-1 is constitutively expressed and involved in various homeostatic functions, while COX-2 is primarily induced at sites of inflammation ihs-headache.orgmdpi.com. COX-3 is found in the brain and spinal cord and may contribute to the analgesic and antipyretic effects of some NSAIDs ihs-headache.org. Acetylsalicylic Acid is unique among NSAIDs as it irreversibly inactivates COX by acetylating a serine residue in the enzyme's active site, whereas most other NSAIDs are competitive reversible inhibitors ihs-headache.org. By inhibiting COX, Acetylsalicylic Acid decreases the synthesis of prostaglandins, which are implicated in the pathophysiology of migraine headaches ihs-headache.orgmdpi.comresearchgate.net. Prostaglandin E2 (PGE2), for instance, has been observed to be released from the dura mater and can sensitize peripheral nociceptors ihs-headache.orgmdpi.com. Elevated levels of prostaglandins have been detected in migraineurs during attacks ihs-headache.org.

Investigation of Central Antinociceptive Pathways

Beyond its peripheral effects, research suggests that Acetylsalicylic Acid also exerts central antinociceptive actions ihs-headache.orgnih.govresearchgate.net. Studies have investigated its influence on central pain processing structures and pathways. Acetylsalicylic Acid can inhibit prostaglandin synthesis within the central nervous system, including the spinal cord dorsal horns ihs-headache.orgmdpi.com. It may also modulate the turnover of serotonin (B10506) and catecholamines, contributing to its antinociceptive effect mdpi.com.

Functional magnetic resonance imaging (fMRI) studies in healthy volunteers have shown that Acetylsalicylic Acid administration can lead to decreased blood-oxygen-level-dependent (BOLD) signal changes in response to trigemino-nociceptive stimulation in areas like the anterior cingulate cortex (ACC) and secondary somatosensory cortex (SII), suggesting an attenuation of pain processing in these central regions nih.gov. Animal models involving electrical stimulation of the superior sagittal sinus, which mimics migraine-like pain, have indicated that Acetylsalicylic Acid can attenuate the activation of second-order trigeminal neurons in the brainstem mdpi.comnih.govkarger.com. These findings support a potential central mechanism of action for Acetylsalicylic Acid in headache treatment nih.gov.

Role in Modulating Neurogenic Inflammation within the Trigeminovascular System

The trigeminovascular system, consisting of trigeminal fibers innervating cranial blood vessels, plays a crucial role in migraine pathophysiology mdpi.comroyalcommission.vic.gov.auneurothai.orgresearchgate.net. Activation of this system leads to the release of vasoactive neuropeptides such as calcitonin gene-related peptide (CGRP), substance P (SP), and neurokinin A mdpi.com. This release contributes to sterile neurogenic inflammation in the dura mater, characterized by vasodilation, plasma protein extravasation (PPE), and mast cell degranulation mdpi.comnih.gov. These inflammatory processes stimulate trigeminal nociceptors and contribute to peripheral sensitization mdpi.com.

Nonsteroidal anti-inflammatory drugs (NSAIDs), including Acetylsalicylic Acid, have been shown to influence neurogenic inflammation mdpi.comnih.gov. Experimental models have demonstrated that Acetylsalicylic Acid treatment can reduce meningeal nociception and inhibit neurogenically-induced plasma extravasation in the dura mater mdpi.comnih.gov. By blocking prostaglandin biosynthesis, Acetylsalicylic Acid can prevent neurogenic inflammation and the central sensitization of second-order trigeminal nociceptors, which is thought to mediate allodynia during migraine attacks researchgate.net.

Studies on Interactions with Endogenous Pain Modulatory Systems

The body possesses endogenous pain modulatory systems, predominantly originating in the brainstem, that can attenuate pain sensation nih.govjst.go.jp. These systems involve descending pathways, including noradrenergic and serotonergic projections to the spinal dorsal horn jst.go.jp. Research suggests that the beneficial effect of Acetylsalicylic Acid in migraine may also result from its action on these antinociceptive systems in the brainstem and thalamus ihs-headache.orgmdpi.com.

While the precise mechanisms are still being elucidated, studies indicate that Acetylsalicylic Acid may interact with these endogenous pain control pathways researchgate.net. Some research points to potential interactions with endocannabinoid systems as well researchgate.net. The ability of Acetylsalicylic Acid to modulate serotonin and catecholamine turnover centrally may also contribute to its influence on descending pain modulation mdpi.com.

Metoclopramide (B1676508): Research into its Pharmacological Profile Relevant to Migraine

Metoclopramide is a medication used for various gastrointestinal issues, including nausea and vomiting, and is also employed in the treatment of migraine headaches, often in combination with analgesics like Acetylsalicylic Acid ihs-headache.orgwikipedia.orgmims.comihs-headache.org. Its relevance in migraine therapy stems from its pharmacological profile, particularly its effects on dopamine (B1211576) receptors and gastric motility.

Characterization of Dopamine D2 Receptor Antagonism

A key pharmacological action of Metoclopramide is its antagonism of dopamine D2 receptors wikipedia.orgguidetopharmacology.orgtubitak.gov.trdrugbank.comnih.gov. Dopamine is implicated in the pathophysiology of migraine, and migraineurs may exhibit hypersensitivity to dopamine agonists tubitak.gov.tr. D2 receptors are found in various areas of the brain, including the chemoreceptor trigger zone (CTZ) in the area postrema, which is involved in nausea and vomiting wikipedia.orgmims.comdrugbank.com. By blocking D2 receptors in the CTZ, Metoclopramide exerts a potent antiemetic effect, which is beneficial in managing the nausea and vomiting frequently associated with migraine attacks wikipedia.orgmims.comihs-headache.orgdrugbank.com.

Metoclopramide's D2 receptor antagonism also contributes to its prokinetic effects on the gastrointestinal tract wikipedia.orgmims.comihs-headache.orgdrugbank.com. Dopamine typically exerts a relaxant effect on the gastrointestinal tract by binding to muscular D2 receptors drugbank.com. By blocking these receptors, Metoclopramide enhances the release of acetylcholine (B1216132), leading to increased gastric motility and accelerated gastric emptying drugbank.com. Delayed gastric emptying is common during migraine attacks and can impair the absorption of orally administered medications ihs-headache.org. The prokinetic action of Metoclopramide can therefore improve the absorption of co-administered oral analgesics like Acetylsalicylic Acid, potentially enhancing their effectiveness ihs-headache.orgihs-headache.org.

Research using animal models of migraine has investigated the role of D2 receptor antagonism in the analgesic effects of Metoclopramide. Studies have shown that Metoclopramide can suppress trigeminovascular activation, a key pain-generating mechanism in migraine tubitak.gov.tr. This effect is likely mediated, at least in part, by D2 receptors, as a selective D2 receptor antagonist, raclopride, demonstrated similar suppression of trigeminovascular activation tubitak.gov.tr. While Metoclopramide also has activity at other receptors, including 5-HT3 receptor antagonism and 5-HT4 receptor agonism, its D2 receptor antagonism is considered a primary mechanism for its antiemetic and prokinetic effects relevant to migraine treatment wikipedia.orgihs-headache.orgguidetopharmacology.orgtubitak.gov.tr.

Table 1: Key Pharmacological Actions of Migravess Constituent Compounds Relevant to Migraine

CompoundPrimary Mechanism of Action Relevant to MigraineAdditional Relevant Actions
Acetylsalicylic AcidIrreversible inhibition of Cyclooxygenase (COX) enzymesModulation of central antinociceptive pathways, Inhibition of neurogenic inflammation
MetoclopramideDopamine D2 Receptor Antagonism (in CTZ and GI tract)5-HT3 Receptor Antagonism, 5-HT4 Receptor Agonism, Gastric Prokinetic Effects

Exploration of Serotonin Receptor Modulation (e.g., 5-HT3 Antagonism, 5-HT4 Agonism)

Metoclopramide demonstrates significant modulation of serotonin receptors, acting as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor. This dual action is crucial to its pharmacological profile.

The antagonism of 5-HT3 receptors occurs in both the central nervous system, specifically within the chemoreceptor trigger zone (CTZ), and peripherally on abdominal vagal nerve terminals. drugbank.commdpi.comnih.govwikipedia.org This blockade inhibits the signaling initiated by serotonin released from enterochromaffin cells in the gastrointestinal mucosa, a key trigger for the vomiting reflex. mdpi.comwikipedia.org

Conversely, metoclopramide functions as an agonist at 5-HT4 receptors, primarily located peripherally within the gastric smooth muscle. mdpi.comnih.gov Activation of these receptors leads to an increase in the release of acetylcholine from enteric cholinergic neurons. mdpi.com This enhanced cholinergic activity contributes significantly to the prokinetic effects observed with the compound. mdpi.comnih.gov

The interplay between 5-HT3 antagonism and 5-HT4 agonism highlights the complex serotonergic modulation by metoclopramide, influencing both the central control of emesis and the regulation of gastrointestinal motility.

Receptor SubtypeAction of MetoclopramidePrimary Location(s)Associated Effect(s)
5-HT3AntagonistChemoreceptor Trigger Zone (CTZ), Vagal nerve terminalsAnti-emetic (inhibits vomiting reflex)
5-HT4AgonistGastrointestinal smooth muscleProkinetic (increases acetylcholine release, enhances motility)

Mechanisms Underlying Central Anti-emetic Properties

The central anti-emetic properties of metoclopramide are primarily mediated through its inhibitory actions on dopamine D2 and serotonin 5-HT3 receptors within the chemoreceptor trigger zone (CTZ). drugbank.commdpi.comnih.govwikipedia.orged.ac.ukmsdvetmanual.com The CTZ is located in the area postrema of the brain and lies outside the blood-brain barrier, making it accessible to circulating emetic substances and stimuli. mdpi.com

By blocking D2 receptors in the CTZ, metoclopramide counteracts the pro-emetic effects mediated by dopamine. drugbank.comnih.govwikipedia.orged.ac.ukmsdvetmanual.com Simultaneously, its antagonism of 5-HT3 receptors in this region further contributes to the suppression of the vomiting reflex triggered by various stimuli, including those arising from the gastrointestinal tract or circulating toxins. drugbank.commdpi.comnih.govwikipedia.orgwikipedia.org This combined dopaminergic and serotonergic blockade in the CTZ is a cornerstone of metoclopramide's effectiveness in preventing and treating nausea and vomiting. mdpi.comnih.govwikipedia.orged.ac.ukmsdvetmanual.com

Preclinical Analysis of Gastrointestinal Prokinetic Effects and Gastric Emptying Acceleration

Preclinical and clinical investigations have extensively analyzed the gastrointestinal prokinetic effects of metoclopramide, demonstrating its ability to accelerate gastric emptying and improve transit through the digestive tract. This action is primarily a result of enhanced cholinergic stimulation in the enteric nervous system.

Metoclopramide promotes the release of acetylcholine by antagonizing presynaptic D2 receptors and acting as an agonist at presynaptic 5-HT4 receptors on enteric neurons. drugbank.commdpi.comnih.govwikipedia.orgmsdvetmanual.comlitfl.com The increased availability of acetylcholine leads to enhanced smooth muscle contraction in the upper gastrointestinal tract.

Specifically, metoclopramide increases the tone and amplitude of contractions in the lower esophageal sphincter and stomach. drugbank.commdpi.comnih.govwikipedia.orged.ac.ukmsdvetmanual.comlitfl.comclevelandclinic.org It also relaxes the pyloric sphincter and the duodenal bulb, facilitating the movement of gastric contents into the small intestine. nih.govmsdvetmanual.com This coordinated motor activity, including increased duodenal peristalsis, results in accelerated gastric emptying. mdpi.comnih.govwikipedia.orged.ac.ukmsdvetmanual.comlitfl.comclevelandclinic.org Studies have shown that metoclopramide speeds gastric emptying of liquids and can be effective in improving gastrointestinal motility. msdvetmanual.com

The prokinetic effects are summarized in the table below:

Gastrointestinal RegionEffect of Metoclopramide ActionUnderlying Mechanism
Lower Esophageal SphincterIncreased toneEnhanced cholinergic stimulation
StomachIncreased tone and contractions, Accelerated emptyingEnhanced cholinergic stimulation, D2 antagonism, 5-HT4 agonism
Pyloric Sphincter/Duodenal BulbRelaxation, Increased peristalsis, Accelerated transit into intestineEnhanced cholinergic stimulation, D2 antagonism, 5-HT4 agonism

These preclinical findings underscore the compound's capacity to modulate gastrointestinal motility, providing a basis for its use in conditions associated with delayed gastric emptying.

Synergistic and Integrative Pharmacological Research on the Migravess Formulation

Investigation of Pharmacokinetic Enhancement via Combination

Pharmacokinetic studies explore how the body interacts with a drug, including absorption, distribution, metabolism, and excretion. In the context of the Migravess formulation, investigations focus on how the combination of metoclopramide (B1676508) and the effervescent system influences the absorption dynamics of acetylsalicylic acid.

Accelerated Absorption Dynamics of Acetylsalicylic Acid Facilitated by Metoclopramide

Metoclopramide is known for its prokinetic effects, primarily mediated through antagonism of dopamine (B1211576) D2 receptors and agonism of serotonin (B10506) 5-HT4 receptors, leading to increased acetylcholine (B1216132) release. drugbank.comwikipedia.orgmdpi.com This action enhances gastrointestinal motility, increases lower esophageal sphincter and gastric tone, and accelerates gastric emptying and transit through the gut. drugbank.com Acetylsalicylic acid (ASA) is primarily absorbed in the small intestine. drugbank.com During conditions like migraine attacks, gastric emptying can be delayed, potentially impairing the absorption of orally administered drugs like ASA. ihs-headache.org Metoclopramide's ability to accelerate gastric emptying can overcome this delay, facilitating faster passage of ASA into the small intestine for absorption. drugbank.comihs-headache.orgmedsafe.govt.nz Studies have shown that metoclopramide can increase the absorption rate of drugs like aspirin (B1665792) in patients with migraine. medsafe.govt.nznih.gov This accelerated gastric emptying and subsequent faster delivery to the absorption sites contribute to a more rapid increase in plasma ASA concentrations.

Illustrative Concept: Effect of Metoclopramide on Gastric Emptying Time

Condition Gastric Emptying Time (Conceptual)
Normal Standard
Migraine Attack Delayed

Influence of Effervescent Delivery Systems on Drug Dissolution and Absorption Kinetics

Effervescent formulations contain an organic acid (such as citric acid) and a carbonate or bicarbonate salt (typically sodium bicarbonate) that react rapidly in the presence of water to produce carbon dioxide gas. tandfonline.cometflin.comrsc.org This reaction facilitates the rapid disintegration of the tablet and promotes the dissolution of the active pharmaceutical ingredients. tandfonline.cometflin.comrsc.org Rapid dissolution is a critical step for drug absorption, particularly for drugs that have solubility limitations. etflin.comimpactfactor.org By presenting the active compounds in a dissolved or rapidly dissolving form, effervescent systems can bypass the initial disintegration and dissolution steps required for conventional solid dosage forms, leading to faster absorption. etflin.com Furthermore, the sodium bicarbonate component of effervescent formulations can dose-dependently increase gastric emptying, adding another dimension to the acceleration of drug absorption. tandfonline.com The combined effect of rapid dissolution and increased gastric emptying facilitated by the effervescent system contributes to faster drug absorption and a potentially quicker onset of action. tandfonline.cometflin.comrsc.org

Illustrative Concept: Dissolution Rate Comparison

Formulation Type Disintegration Time (Conceptual) Dissolution Rate (Conceptual)
Conventional Tablet Slower Slower

Methodologies for Assessing In Vitro Dissolution Profiles of Combination Products

Assessing the in vitro dissolution profiles of combination products like the this compound formulation is crucial for quality control and understanding drug release behavior. Standard methodologies typically involve using official pharmacopeial apparatus, such as the USP Type I (basket) or Type II (paddle) apparatus. scielo.brfda.gov Dissolution tests are commonly performed in biorelevant or simulated gastrointestinal media, such as simulated gastric fluid, often at a controlled temperature of 37 ± 0.5°C to mimic physiological conditions. scielo.brfda.gov The rotation speed of the paddle or basket is also controlled, typically within the range of 50-75 rpm for immediate-release solid oral dosage forms. scielo.brfda.gov

For combination products containing multiple active pharmaceutical ingredients (APIs) with potentially different physicochemical properties, developing a single dissolution method that is suitable for all components can be challenging but is preferred for simplifying quality control testing. scielo.bramericanpharmaceuticalreview.com The methodology involves placing the dosage form in the dissolution medium and taking samples at predetermined time intervals to quantify the amount of each drug dissolved. scielo.brfda.gov Analytical techniques, such as high-performance liquid chromatography (HPLC) or spectrophotometry, are used for simultaneous estimation of the drug concentrations in the samples. dissolutiontech.com Dissolution profiles are generated by plotting the percentage of drug dissolved over time. scielo.br A discriminatory dissolution method is sought that can detect changes in the formulation or manufacturing process that might affect drug release. scielo.bramericanpharmaceuticalreview.com

Typical In Vitro Dissolution Parameters

Parameter Common Setting
Apparatus Type USP Type I (Basket) or Type II (Paddle) scielo.brfda.gov
Medium Volume 900 mL scielo.brdissolutiontech.com
Temperature 37 ± 0.5°C fda.gov
Agitation Speed 50-75 rpm (Paddle) scielo.brfda.gov

Combined Pharmacodynamic Effects and Multi-Target Modulation

The therapeutic efficacy of the this compound formulation in conditions like migraine is attributed to the combined pharmacodynamic effects of acetylsalicylic acid and metoclopramide, which modulate multiple physiological targets involved in the pathophysiology of these conditions.

Integrated Actions on Peripheral and Central Nociceptive Pathways

Acetylsalicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic effect primarily by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923). drugbank.comfishersci.ca Prostaglandins are involved in mediating pain and inflammation in the periphery. drugbank.com While ASA's action is largely considered peripheral, there is evidence suggesting it may also influence central nervous system processing of trigeminovascular inputs, which are integral to migraine pain. nih.gov

Metoclopramide, in addition to its antiemetic and prokinetic effects, also possesses properties that may modulate nociceptive pathways. It acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors and an agonist at 5-HT4 receptors. drugbank.comwikipedia.orgmdpi.comihs-headache.org Dopaminergic and serotonergic systems are implicated in pain modulation, both peripherally and centrally. painphysicianjournal.combanglajol.info Metoclopramide's effectiveness in treating migraine attacks suggests an influence beyond just managing associated nausea and vomiting, potentially involving direct or indirect modulation of pain pathways. ihs-headache.orgracgp.org.aumdpi.com The combination of ASA's prostaglandin (B15479496) inhibition and metoclopramide's modulation of dopaminergic and serotonergic systems provides a multi-target approach to pain relief in migraine, addressing both peripheral inflammatory components and central pain processing.

Coordinated Modulation of Autonomic Nervous System Components Implicated in Migraine

The autonomic nervous system (ANS) plays a significant role in the complex pathophysiology of migraine, contributing to symptoms such as nausea, vomiting, and altered gastrointestinal motility often experienced during attacks. droracle.aiphysio-pedia.com Migraine attacks can be associated with imbalances in autonomic activity. droracle.aiphysio-pedia.com

Metoclopramide's primary therapeutic effects on the gastrointestinal system are mediated through its influence on ANS-controlled processes. By antagonizing dopamine receptors and acting as a 5-HT4 agonist, it enhances the release of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leading to increased gastrointestinal motility and accelerated gastric emptying. drugbank.comwikipedia.orgmdpi.com This action directly addresses the gastric stasis and delayed emptying that can occur during migraine attacks, improving the absorption of oral medications and alleviating nausea and vomiting. ihs-headache.orgdroracle.aimigrainedisorders.org While acetylsalicylic acid's primary mechanism is not directly on the ANS, its role in pain relief and reducing inflammation may indirectly influence autonomic responses associated with migraine. The coordinated action of metoclopramide on gastrointestinal motility and its antiemetic effect, coupled with ASA's analgesic properties, provides an integrative approach to managing the multifaceted symptoms of migraine, including those mediated by autonomic dysfunction.

Theoretical Models of Synergism in Pain and Nausea Alleviation

The this compound formulation, characterized by its composition including aspirin, metoclopramide, sodium bicarbonate, and citric acid, presents a compelling case for exploring theoretical models of synergism in the alleviation of pain and nausea, particularly in the context of conditions like migraine. The rationale for combining these agents lies in their distinct yet potentially complementary mechanisms of action, which may lead to enhanced therapeutic outcomes compared to the administration of individual components.

Theoretical models of synergism in pharmacotherapy generally posit that the combined effect of two or more agents is greater than the sum of their individual effects. This can occur through various mechanisms, broadly categorized as pharmacokinetic or pharmacodynamic interactions nih.govfishersci.ca.

Pharmacokinetic Synergism: One significant theoretical model applicable to the this compound formulation involves pharmacokinetic interactions, specifically concerning the absorption of aspirin. Migraine attacks are often associated with delayed gastric emptying, which can impair the absorption of orally administered analgesics like aspirin guidetopharmacology.orgwikipedia.org. Metoclopramide, a key component of this compound, is known for its prokinetic properties, acting as a dopamine antagonist to increase gastrointestinal motility mims.comfishersci.caindiamart.com. Theoretically, by accelerating gastric emptying, metoclopramide can enhance the rate and extent of aspirin absorption, leading to faster onset and potentially greater pain relief than aspirin administered alone, especially during a migraine attack guidetopharmacology.orgwikipedia.org. The effervescent nature of the formulation, provided by the combination of sodium bicarbonate and citric acid, is also theorized to contribute to faster dissolution and potentially quicker gastric emptying, further supporting enhanced absorption of the active compounds . This improved absorption represents a form of pharmacokinetic synergism, where one component (metoclopramide and the effervescent base) enhances the pharmacological availability of another (aspirin).

Pharmacodynamic Synergism: Pharmacodynamic synergism occurs when drugs interact at their sites of action or along downstream signaling pathways to produce a greater effect. In the context of pain and nausea alleviation, several theoretical models of pharmacodynamic synergism could be considered for the components of this compound:

Evaluation of Synergism: Theoretical models of synergism can be evaluated using quantitative methods such as isobolographic analysis nih.govfishersci.caguidetopharmacology.org. This method involves determining the dose-response curves for individual drugs and their combination to ascertain if the observed effect of the combination is greater than what would be expected from simple additivity. Other effect-based models also exist to assess synergistic interactions.

These clinical findings, while not definitively proving synergism over individual components in all aspects, support the theoretical basis for combining these agents to provide comprehensive relief from the constellation of symptoms associated with conditions like migraine. The theoretical models of pharmacokinetic enhancement and the multi-modal approach to symptom management provide a framework for understanding the potential benefits of the this compound formulation.

Data Summary:

While quantitative isobolographic data specifically demonstrating synergism for this compound components at a molecular level was not found, clinical trial data provides insight into the combined therapeutic effect.

Treatment GroupPain Relief (vs. Placebo)Nausea Relief (vs. Placebo)NotesSource
This compoundSignificantly betterSignificantly betterNo significant difference vs. effervescent aspirin for pain or nausea
Effervescent AspirinSignificantly betterNot quite significantCompared to placebo
Aspirin plus Metoclopramide-Similar to SumatriptanCompared to Sumatriptan for relief from nausea and vomiting

Note: This table summarizes findings from specific clinical studies and should be interpreted within the context of those study designs and outcomes.

The theoretical models of pharmacokinetic facilitation by metoclopramide and the effervescent base, coupled with the pharmacodynamic benefits of addressing both pain and nausea pathways, provide a scientific basis for the development and use of formulations like this compound in managing conditions where these symptoms co-occur. Further research employing quantitative synergism assessment methods could provide deeper insights into the specific interactions between the components at a mechanistic level.

Advanced Methodologies for Chemical and Biological Assessment of Migravess

Synthetic Pathways and Chemical Purity Assessment of Constituent Compounds

The quality of a pharmaceutical formulation begins with the purity and well-controlled synthesis of its active components. Research into optimized synthetic routes and robust purity assessment methods for Acetylsalicylic Acid and Metoclopramide (B1676508) are fundamental.

Research into Optimized Synthesis Routes for Acetylsalicylic Acid

Acetylsalicylic Acid (ASA) is commonly synthesized through the esterification of salicylic (B10762653) acid with acetic anhydride, typically catalyzed by a strong acid like sulfuric acid or phosphoric acid. arborpharmchem.comwikipedia.orgblogspot.com This reaction involves the acetylation of the hydroxyl group on the salicylic acid molecule. wikipedia.org

Conventional synthesis often involves a three-step process requiring the preparation of acetylsalicylic acid chloride and strict anhydrous conditions. jocpr.com Optimized methods aim to streamline this, potentially reducing steps and the need for specialized environments. arborpharmchem.comjocpr.com

Methodological Advances in Metoclopramide Synthesis and Derivatization

Metoclopramide synthesis typically involves the formation of an amide bond between 4-amino-5-chloro-2-methoxybenzoic acid and N-(2-(diethylamino)ethyl)amine. google.comchemicalbook.com Various methods have been reported, often using p-aminosalicylic acid as a starting material. google.comresearchgate.net

Methodological advances in Metoclopramide synthesis focus on improving yield, purity, and efficiency. One improved method describes the synthesis using isopropanol (B130326) as a solvent in the condensation step, achieving a high yield of 98%. scribd.com This method is reported as an improvement over previous ones that used excess amine, higher temperatures, and resulted in lower yields. scribd.com

Derivatization of Metoclopramide is often employed in analytical techniques to enhance detection sensitivity or specificity, particularly for chromatographic and spectroscopic analysis. For example, spectrophotometric methods have been developed based on the derivatization of Metoclopramide with potassium hydrogen peroxymonosulfate (B1194676) in the presence of iodide to produce a chromogen detectable by UV-Vis spectroscopy. nih.govturkjps.orgnih.gov Pre-column derivatization with reagents like fluorescamine (B152294) has also been used in HPLC methods to enable fluorescence detection, offering a simple, rapid, and sensitive approach for Metoclopramide determination in pharmaceutical preparations. researchgate.net

Analytical Chemistry Techniques for Formulation Characterization

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis (e.g., NMR, FT-IR, UV-Vis)

Spectroscopic methods are invaluable for both structural elucidation and quantitative analysis of pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and can be used to confirm the identity and purity of Acetylsalicylic Acid and Metoclopramide. mdpi.comfarmaceut.orgthermofisher.com By analyzing chemical shifts, signal integration, and coupling patterns, researchers can verify the presence and arrangement of atoms within the molecules and identify potential impurities. thermofisher.com Benchtop NMR spectrometers offer a cost-effective solution for obtaining high-resolution spectra for structural analysis. thermofisher.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups present in the molecules and can help confirm the identity of ASA and Metoclopramide by comparing their spectra to reference standards. mdpi.comfarmaceut.orgresearchgate.net It can also be used for the quantitative analysis of ASA in pharmaceutical formulations. researchgate.net Studies have explored using FT-IR for direct measurement of ASA in various products, comparing conventional KBr spectra for active substance determination. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy is a widely used technique for the quantitative analysis of drug substances that absorb ultraviolet or visible light. Both Acetylsalicylic Acid and Metoclopramide exhibit UV absorption, allowing for their determination in solutions and formulations. mdpi.comresearchgate.netdissolutiontech.com UV-Vis methods have been developed for the determination of Metoclopramide based on derivatization reactions that produce a UV-absorbing species. nih.govturkjps.orgnih.gov UV-Vis spectrophotometry is also used to monitor the progress of reactions, such as the synthesis of ASA. researchgate.net For quantitative analysis, the absorbance is measured at specific wavelengths (e as 265 nm for ASA or around 350 nm for derivatized Metoclopramide) and related to concentration using calibration curves following Beer's Law. nih.govturkjps.orgnih.govdissolutiontech.com

Chromatographic Separations for Purity and Content Uniformity (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating and quantifying the components within a formulation, ensuring purity and content uniformity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the quantitative determination of Acetylsalicylic Acid and Metoclopramide in pharmaceutical formulations and for assessing their purity by detecting and quantifying impurities and degradation products. mdpi.comresearchgate.netoup.comscribd.comlcms.czelixirpublishers.comrsc.orgresearchgate.net Various HPLC methods have been developed and validated for the simultaneous determination of ASA and Metoclopramide in combination products. researchgate.netoup.comrsc.org These methods often utilize reversed-phase columns (e.g., C18) and mobile phases consisting of mixtures of solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers at controlled pH, with UV detection at appropriate wavelengths. researchgate.netoup.comlcms.czelixirpublishers.com HPLC is also the official method for the assay of Metoclopramide in some pharmacopoeias. turkjps.orgoup.com Method transfer studies ensure consistent and accurate results across different instruments and laboratories. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While HPLC is more commonly used for ASA and Metoclopramide due to their properties, GC-MS can be applied, particularly for the analysis of certain impurities or degradation products. mdpi.comscribd.comresearchgate.net For instance, GC-MS has been used in studies investigating the degradation of ASA. mdpi.com

In Vitro Studies of Formulation Stability and Degradation Pathways

In vitro stability studies are critical for understanding how the Migravess formulation behaves over time under various environmental conditions (e.g., temperature, humidity, light) and for determining its shelf life. These studies involve storing the formulation under controlled conditions and periodically analyzing samples for changes in physical appearance, chemical composition, and performance.

Degradation pathways of Acetylsalicylic Acid primarily involve hydrolysis, leading to the formation of salicylic acid and acetic acid. wikipedia.orgelixirpublishers.comdrug-dev.com This hydrolysis is accelerated by moisture and higher temperatures. wikipedia.orgelixirpublishers.com Salicylic acid is a known impurity and degradation product of ASA, and its presence is monitored during stability testing. elixirpublishers.com

The stability of Metoclopramide in formulations is also assessed. Studies have investigated the stability of Metoclopramide hydrochloride tablets, including accelerated stability studies according to ICH guidelines. researchgate.netnih.gov Degradation products of Metoclopramide can be monitored using techniques like HPLC. lcms.cz

In vitro dissolution studies are an important part of formulation assessment and stability, evaluating the rate and extent to which the active ingredients are released from the dosage form under simulated physiological conditions. dissolutiontech.comresearchgate.net Changes in dissolution profiles over time can indicate formulation instability. dissolutiontech.com Techniques like UPLC and Thermal Activity Monitoring (TAM) can be used to monitor drug stability and drug-excipient compatibility, identifying potential interactions that could lead to degradation. drug-dev.com

PubChem CIDs of Mentioned Compounds:

CompoundPubChem CID
Acetylsalicylic Acid2244
Metoclopramide4168

Example Data Table (Illustrative - Data based on search results):

Here is an illustrative table showing typical data that might be obtained from an HPLC purity analysis of Acetylsalicylic Acid, demonstrating the levels of a key degradation product.

Table 1: Illustrative HPLC Purity Analysis of Acetylsalicylic Acid

Sample IDRetention Time (min)Peak AreaCompound% Area
Batch A4.11550000Acetylsalicylic Acid99.5
Batch A6.77750Salicylic Acid0.5
Batch B4.01480000Acetylsalicylic Acid98.0
Batch B6.830000Salicylic Acid2.0

Example Data Table (Illustrative - Data based on search results):

Here is an illustrative table showing typical data that might be obtained from a UV-Vis spectrophotometric analysis of Metoclopramide.

Table 2: Illustrative UV-Vis Spectrophotometric Data for Metoclopramide

Concentration (µg/mL)Absorbance (at 350 nm)
0.50.125
1.00.250
2.00.500
3.00.750
4.01.000

Based on the available information, "this compound" is identified as a combination product, typically an effervescent tablet containing aspirin (B1665792) and metoclopramide, used for the treatment of acute migraine attacks ihs-headache.orgsci-hub.sesisc.itgoogle.comgoogle.comihs-headache.orgportico.orgnih.govresearchgate.netu-szeged.hugoogle.comgoogle.comeuropa.eunih.govnih.gov. While the search results provide context on the clinical use of this compound and discuss general preclinical models relevant to migraine research and the mechanisms of its components (aspirin and metoclopramide), detailed preclinical pharmacological research data specifically pertaining to the "this compound" combination product across the requested methodologies (in vitro cellular assays, animal models of neurogenic inflammation and nociceptive sensitization, electrophysiological studies on neural circuitry, and models for investigating gastrointestinal motility and drug uptake in vivo) is not available in the provided search results.

The search results discuss the efficacy of the aspirin-metoclopramide combination in clinical trials for migraine relief and highlight the role of metoclopramide in improving the absorption of aspirin by enhancing gastric motility during a migraine attack, which can be associated with delayed gastric emptying ihs-headache.orgsci-hub.sesisc.itnih.govgoogle.com. General information about animal models used in migraine research, such as those involving trigeminal activation, CGRP, and cortical spreading depression, is available nih.govmdpi.commdpi.commigrainecanada.orgconductscience.com. Electrophysiological techniques are mentioned in the context of assessing neuronal sensitization in animal models of headache and studying the effects of substances like aspirin on trigeminovascular nociceptive input nih.govresearchgate.netku.edu. Models for investigating gastrointestinal motility are also discussed in relation to how migraine attacks can impair it and how prokinetic agents like metoclopramide can improve drug absorption ihs-headache.orgnih.govgoogle.com.

However, specific research findings, experimental details, and data tables from preclinical studies conducted with the combination of aspirin and metoclopramide (this compound) within each of the specified subsections of the outline are not present in the search results. The information available primarily focuses on the clinical application and the rationale for combining these two known drugs based on their individual properties and the pathophysiology of migraine.

Therefore, it is not possible to generate a detailed article strictly adhering to the provided outline and including specific preclinical research findings and data tables for the chemical compound/combination product "this compound" based on the currently available information.

Compound Names and PubChem CIDs

Theoretical Frameworks and Future Directions in Combination Migraine Therapies

Development of Computational Models for Predicting Drug-Drug Interactions within Combination Formulations

The complexity of drug combinations, even those with well-established components like metoclopramide (B1676508) and aspirin (B1665792), highlights the need for sophisticated methods to predict drug-drug interactions (DDIs). Computational models are increasingly vital tools in this regard, offering a systematic approach to assess potential interactions and predict the outcome of drug mixtures in silico nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net.

These models can leverage diverse data sources, including molecular structures, pharmacokinetic parameters, pharmacodynamic profiles, and information on drug targets and related biological pathways nih.govfrontiersin.orgmdpi.com. By analyzing these data, computational approaches can help predict whether the interaction between components in a combination formulation like Migravess is additive, synergistic, or even antagonistic nih.govresearchgate.net. Techniques such as similarity-based methods, network-based methods, and machine learning algorithms are employed to infer potential DDIs and predict their effects mdpi.comresearchgate.netoup.com. For instance, graph-based neural networks can represent drugs and their interactions in a network format to identify potential issues mdpi.comoup.com.

The application of computational modeling to combinations like metoclopramide and aspirin could involve simulating their absorption, distribution, metabolism, and excretion profiles when administered together to predict pharmacokinetic interactions. Furthermore, pharmacodynamic models could assess the combined effects of aspirin's anti-inflammatory and analgesic actions with metoclopramide's antiemetic and potential neuropharmacological effects on migraine-related pathways. nih.gov. Researchers have developed tools, such as iDOMO, that utilize gene expression data to predict synergistic drug combinations, a methodology that could potentially be adapted to migraine therapies sciencedaily.com.

Despite advancements, predicting the precise nature and clinical significance of DDIs within complex formulations remains challenging. Factors such as the specific patient population, comorbidities, and concomitant medications can influence interactions, necessitating continuous refinement and validation of computational models against experimental and clinical data frontiersin.org.

Comparative Analysis of Different Combination Strategies in Preclinical Headache Models

Preclinical headache models, primarily utilizing animal subjects, play a critical role in evaluating the efficacy and potential synergism of different drug combination strategies before moving to human trials nih.govneurologylive.compracticalneurology.comfrontiersin.org. These models aim to mimic aspects of migraine pathophysiology, such as trigeminal activation, vasodilation, and central sensitization.

Various preclinical models exist, including those induced by chemical agents like nitroglycerin or inflammatory mediators, as well as genetic models nih.govfrontiersin.org. Comparing the effects of different drug combinations, such as a formulation like this compound (metoclopramide and aspirin) versus other combinations (e.g., triptan plus NSAID), in these models can provide valuable insights into their relative efficacy and mechanisms of action nih.govtandfonline.commedscape.com.

Studies in preclinical models have demonstrated the synergistic potential of combining different classes of migraine medications. For instance, research on a novel combination therapy, VRG-145, has shown significant potentiation of pain alleviating effects in animal models compared to individual components firstwordpharma.com. Similarly, preclinical evaluations of combinations like meloxicam (B1676189) and rizatriptan (B1679398) (AXS-07) have indicated synergistic effects neurologylive.comneurologylive.compatsnap.com.

A comparative analysis in preclinical models would involve assessing endpoints such as reductions in headache-like behaviors, neuronal activation patterns, and the modulation of relevant biochemical markers. Such studies can help to elucidate the mechanisms underlying the synergistic effects observed with specific combinations and guide the selection of the most promising formulations for further development.

Identification of Unanswered Mechanistic Questions Regarding the this compound Formulation

Despite the long-standing use of its components, specific mechanistic questions regarding the this compound formulation (effervescent metoclopramide and aspirin) remain unanswered, particularly concerning the precise nature of the interaction between metoclopramide and aspirin in the context of migraine.

While the individual mechanisms of action of aspirin (prostaglandin inhibition, anti-inflammatory) and metoclopramide (antiemetic, prokinetic, potential neuropharmacological effects) are known, the extent to which they exert synergistic effects on migraine pathways is not fully elucidated nih.govccjm.org. Questions persist regarding the specific molecular targets and downstream signaling pathways that are modulated by the combination in a way that is distinct from or enhanced compared to the individual components.

Understanding the precise mechanisms by which combinations like this compound achieve their therapeutic effects is crucial for rational drug design and the development of improved or novel combination therapies. Addressing these unanswered questions requires further research utilizing advanced preclinical models and potentially clinical studies incorporating detailed pharmacokinetic and pharmacodynamic assessments.

Paradigmatic Shifts in Research Approaches for Complex Pharmaceutical Combinations

The increasing recognition of migraine's complexity and the potential benefits of combination therapies are driving paradigmatic shifts in research approaches for complex pharmaceutical combinations. Traditional linear models of drug discovery and development are being supplemented or replaced by more integrated and data-driven approaches.

One significant shift is the greater reliance on computational and systems biology approaches to understand the intricate interactions within biological networks and predict the effects of multi-component interventions nih.govnih.govresearchgate.netmdpi.com. This includes developing sophisticated algorithms for DDI prediction and modeling synergistic drug effects sciencedaily.comfrontiersin.orgresearchgate.netoup.com.

Another shift is the move towards more phenotypically driven research, focusing on specific migraine subtypes or patient profiles to identify combinations that are most likely to be effective in those groups nih.govresearchgate.net. This moves beyond a one-size-fits-all approach to combination therapy.

Furthermore, there is an increasing emphasis on utilizing real-world data and incorporating patient-reported outcomes to inform research and development ihs-headache.orgpharmacytimes.compatsnap.com. This helps to ensure that research is focused on combinations that provide meaningful benefits in clinical practice.

The development of complex formulations like this compound also highlights the need for research into drug delivery systems that can optimize the co-administration and targeting of multiple active ingredients pharmacytimes.com. Nanoparticulate systems, for example, are being explored to improve the brain targeting and bioavailability of anti-migraine drugs nih.gov.

Q & A

Q. What are the essential characterization techniques for Migravess in preclinical research, and how should they be prioritized?

  • Methodological Answer : Characterization should follow a tiered approach:

Structural Identification : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .

Purity Assessment : Employ high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection (≥95% purity threshold) .

Physicochemical Properties : Measure solubility, partition coefficient (logP), and stability under varying pH/temperature using standardized protocols .
Table 1 : Recommended Techniques and Parameters

TechniquePurposeCritical Parameters
NMRStructural elucidation¹H/¹³C spectra, 500+ MHz
HRMSMolecular weight confirmationResolution ≤ 5 ppm error
HPLC-UVPurity quantificationC18 column, gradient elution

Q. How should researchers design reproducible synthesis protocols for this compound analogs?

  • Methodological Answer :
  • Step 1 : Document reaction conditions (solvent, temperature, catalyst) with precise molar ratios .
  • Step 2 : Validate reproducibility by repeating synthesis ≥3 times under identical conditions, reporting mean yield ± standard deviation .
  • Step 3 : For novel compounds, provide elemental analysis and spectral data in supplementary materials to enable independent verification .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across experimental models be systematically resolved?

  • Methodological Answer : Apply a contradiction analysis framework:

Identify Principal Contradictions : Determine if discrepancies arise from model-specific factors (e.g., metabolic enzyme differences in rodents vs. humans) .

Statistical Reconciliation : Use mixed-effects models to account for interspecies variability, with covariates like body mass and hepatic clearance rates .

Mechanistic Validation : Conduct in vitro cytochrome P450 inhibition assays to isolate metabolic pathways contributing to contradictions .
Key Consideration : Prioritize contradictions affecting clinical translatability (e.g., bioavailability differences >20%) over statistically insignificant variations .

Q. What strategies optimize experimental design for studying this compound' multimodal mechanisms of action?

  • Methodological Answer :
  • Factorial Design : Implement a 2^k factorial approach to assess interactions between variables (e.g., dose, administration route, co-administered compounds) .
  • Control for Confounders : Include sham-treated cohorts and use blocking designs to minimize batch effects in in vivo studies .
  • Data Triangulation : Combine transcriptomic, proteomic, and metabolomic datasets to resolve mechanistic ambiguities, applying Benjamini-Hochberg correction for false discovery rates .

Q. How should researchers address irreproducibility in this compound' neuropharmacological assays?

  • Methodological Answer :
  • Root-Cause Analysis : Audit procedural variables (e.g., cell passage number, anesthesia protocols in animal studies) using Ishikawa diagrams .
  • Standardization : Adopt community-agreed protocols (e.g., NIH Rigor and Reproducibility guidelines) for electrophysiological recordings .
  • Open Science Practices : Share raw data and analysis pipelines via repositories like Zenodo, with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Methodological Frameworks

Which criteria should guide the formulation of hypothesis-driven research questions for this compound?

  • Methodological Answer : Apply the FINER framework:
  • Feasible : Ensure access to required instrumentation (e.g., LC-MS/MS for pharmacokinetics) .
  • Interesting : Align with understudied mechanisms (e.g., this compound' impact on neuroinflammation pathways) .
  • Novel : Explore unaddressed applications (e.g., combinatorial therapy with existing antimigraine agents) .
  • Ethical : Adhere to IACUC/IRB protocols for animal/human studies .
  • Relevant : Address gaps identified in systematic reviews (e.g., inconsistent efficacy in female vs. male cohorts) .

Data Analysis & Reporting

Q. What statistical methods are critical for analyzing this compound' dose-response relationships in heterogeneous populations?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting EC₅₀ values with 95% confidence intervals .
  • Subgroup Analysis : Stratify results by sex, age, or genetic polymorphisms using ANOVA with Tukey’s post-hoc test .
  • Sensitivity Analysis : Quantify robustness of conclusions to outliers via leave-one-out cross-validation .

Ethical & Reproducibility Considerations

Q. How can researchers mitigate bias in this compound clinical trial design?

  • Methodological Answer :
  • Blinding : Use double-blind, placebo-controlled designs with centralized randomization .
  • Endpoint Predefinition : Register primary/secondary endpoints on ClinicalTrials.gov prior to enrollment .
  • Conflict Disclosure : Report all funding sources and author affiliations in compliance with ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.